molecular formula C22H38O2 B12632016 15-(Benzyloxy)pentadecan-2-OL CAS No. 918876-00-3

15-(Benzyloxy)pentadecan-2-OL

Katalognummer: B12632016
CAS-Nummer: 918876-00-3
Molekulargewicht: 334.5 g/mol
InChI-Schlüssel: BMUJXTNEBLLGLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

15-(Benzyloxy)pentadecan-2-OL is a chemical compound with the molecular formula C22H38O2 It is an organic compound that features a benzyloxy group attached to a pentadecan-2-ol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 15-(Benzyloxy)pentadecan-2-OL typically involves the reaction of a pentadecan-2-ol derivative with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

15-(Benzyloxy)pentadecan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 15-(benzyloxy)pentadecan-2-one.

    Reduction: Formation of 15-hydroxypentadecan-2-OL.

    Substitution: Formation of various substituted pentadecan-2-OL derivatives.

Wissenschaftliche Forschungsanwendungen

15-(Benzyloxy)pentadecan-2-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 15-(Benzyloxy)pentadecan-2-OL involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrophobic interactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

15-(Benzyloxy)pentadecan-2-OL is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactivity that are not observed in its simpler analogs.

Eigenschaften

CAS-Nummer

918876-00-3

Molekularformel

C22H38O2

Molekulargewicht

334.5 g/mol

IUPAC-Name

15-phenylmethoxypentadecan-2-ol

InChI

InChI=1S/C22H38O2/c1-21(23)16-12-9-7-5-3-2-4-6-8-10-15-19-24-20-22-17-13-11-14-18-22/h11,13-14,17-18,21,23H,2-10,12,15-16,19-20H2,1H3

InChI-Schlüssel

BMUJXTNEBLLGLL-UHFFFAOYSA-N

Kanonische SMILES

CC(CCCCCCCCCCCCCOCC1=CC=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.